Bienvenue dans la boutique en ligne BenchChem!

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea

Chemical Identity Quality Control Procurement Specification

This diaryl urea is a structurally distinct, unexplored chemical probe with zero curated bioactivity in ChEMBL or ZINC, minimizing IP risks. Its flexible ethyl spacer differentiates it from rigid thienopyrimidine kinase inhibitors, making it ideal for phenotypic screening (oncology/immuno-oncology) and linker-length SAR campaigns. The thiophene ring offers a diversification handle (Suzuki, halogenation) for library synthesis. With a favorable Lipinski profile (tPSA 59 Ų, cLogP 2.24), it is a viable multi-gram intermediate for hit-to-lead exploration.

Molecular Formula C13H13F3N4OS
Molecular Weight 330.33
CAS No. 1396862-55-7
Cat. No. B2602156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea
CAS1396862-55-7
Molecular FormulaC13H13F3N4OS
Molecular Weight330.33
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CCNC(=O)NC2=CC=CS2)C(F)(F)F
InChIInChI=1S/C13H13F3N4OS/c1-8-7-9(13(14,15)16)19-10(18-8)4-5-17-12(21)20-11-3-2-6-22-11/h2-3,6-7H,4-5H2,1H3,(H2,17,20,21)
InChIKeyQUPITNDAMXTPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1396862-55-7): Procurement-Relevant Identity and Class Context


1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1396862-55-7) is a synthetic diaryl urea derivative with molecular formula C13H13F3N4OS and molecular weight 330.33 g/mol . The molecule is composed of a trifluoromethyl- and methyl-substituted pyrimidine ring linked through an ethyl spacer to a urea moiety bearing a thiophen-2-yl terminal group. This compound belongs to the broader class of trifluoromethylpyrimidine ureas, a scaffold commonly explored in kinase inhibitor and endocannabinoid modulator programs [1]. However, publicly available authoritative databases, including ZINC and ChEMBL, contain no curated bioactivity data for this entity, indicating it remains an unexplored or proprietary chemical probe [2].

Why Generic Substitution Fails for 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea: The Quantitative Impact of Terminal Heterocycle Choice


Within the class of 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl ureas, the terminal aryl/heteroaryl substituent is the primary determinant of molecular recognition. Replacing the thiophen-2-yl group with a phenyl, substituted phenyl, or alternative heterocycle alters critical physiochemical and pharmacophoric parameters. For instance, a close analog bearing a 2-chlorophenyl terminus (CAS 1396636-44-4) shares the same pyrimidine-ethyl-urea scaffold but differs in clogP, polar surface area, and H-bonding topology [1]. The thiophene sulfur atom introduces distinct electrostatic potential and metabolic liability profiles compared to phenyl analogs, which can translate to divergent target engagement even when in vitro potency appears similar. Without direct comparative data, generic substitution risks selecting a compound with unforeseen selectivity, solubility, or off-target profiles.

Quantitative Differentiation Evidence for 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea vs. Closest Structural Analog


Molecular Weight and Formula Identity Against Closest Available Analog: Purity Specification Benchmarking

The target compound (C13H13F3N4OS, MW 330.33) and its closest commercially listed analog, 1-(2-chlorophenyl)-3-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea (CAS 1396636-44-4, C14H12ClF3N4O, MW 344.72) [1], are structurally differentiated by the terminal aryl group. The molecular weight difference of 14.39 g/mol enables unequivocal identity confirmation via LCMS or HRMS. Both compounds are typically supplied at 95% purity [1]; no differential impurity or stability data are available in the public domain.

Chemical Identity Quality Control Procurement Specification

Thiophene vs. Phenyl Terminal Group: Physiochemical Property Differentiation

The thiophen-2-yl group in the target compound introduces a sulfur heteroatom that lowers logP relative to phenyl analogs while increasing topological polar surface area (tPSA). In contrast, the 2-chlorophenyl analog (CAS 1396636-44-4) carries an electron-withdrawing chlorine substituent that increases lipophilicity and alters hydrogen-bond acceptor topology [1]. Although direct experimentally measured logP values for either compound are not publicly available, computed descriptors for the thiophene-containing scaffold indicate a logP of approximately 2.24 and tPSA of 59 Ų [2], whereas the chlorophenyl substitution pattern is expected to yield logP values approximately 0.5–1.0 units higher based on fragment contribution methods.

Lipophilicity Drug-likeness SAR

Absence of Curated Bioactivity Data: Evidence Gap and Procurement Implication

A systematic search of ChEMBL, PubChem, BindingDB, and the primary literature reveals no curated bioactivity data (IC50, Ki, EC50) for the target compound [1]. The ZINC database explicitly states 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [2]. This stands in contrast to structurally related thienopyrimidine ureas described by Ravez et al., which exhibit c-Kit IC50 values below 6 nM [3]. The target compound incorporates a pyrimidine-ethyl-urea-thiophene architecture distinct from the thienopyrimidine scaffold, and no kinase profiling or MAGL inhibition data for this specific chemotype have been publicly disclosed.

Bioactivity Database Mining Risk Assessment

Structural Scaffold Comparison: Pyrimidine-Ethyl-Urea vs. Thienopyrimidine Direct-Urea Linkage

The target compound features a pyrimidine ring connected through a flexible ethyl spacer to the urea nitrogen, whereas potent kinase inhibitors reported by Ravez et al. employ a thienopyrimidine core with a direct aryl-urea linkage [1]. The ethyl spacer introduces two additional rotatable bonds (5 rotatable bonds for target compound vs. 3 for typical thienopyrimidine ureas) and increases conformational flexibility [2]. This structural difference is expected to affect entropic binding penalties and may alter kinase selectivity profiles, as the rigid thienopyrimidine-urea pharmacophore is considered essential for the sub-6 nM c-Kit activity observed in the reference series.

Scaffold Hopping Medicinal Chemistry Kinase Selectivity

Recommended Application Scenarios for 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea Based on Available Evidence


Exploratory Phenotypic Screening in Target-Agnostic Oncology or Inflammation Panels

Given the total absence of target-specific bioactivity data [1], this compound is best deployed in broad phenotypic screening campaigns where the goal is to identify novel bioactive chemotypes rather than confirm a pre-specified mechanism. The thiophene-terminated urea scaffold is structurally distinct from extensively characterized thienopyrimidine kinase inhibitors [2], reducing the likelihood of redundant IP entanglements. Procurement for cell-based viability, migration, or reporter gene assays in oncology or immuno-oncology contexts is a rational first-use scenario.

Structure-Activity Relationship (SAR) Probe for Pyrimidine-Urea Linker Flexibility Studies

The ethyl spacer between the pyrimidine ring and the urea nitrogen is a key differentiator from direct-linked urea kinase inhibitors [2]. This compound can serve as a flexibility probe in SAR campaigns exploring the impact of linker length on target selectivity. In a panel where rigid thienopyrimidine ureas show potent c-Kit inhibition (IC50 < 6 nM) [2], inclusion of this flexible analog would test the hypothesis that linker extension ablates activity at c-Kit while potentially revealing activity at alternative kinase or non-kinase targets.

Synthetic Intermediate for Diversification Libraries

The thiophen-2-yl urea moiety is amenable to further functionalization (e.g., halogenation, Suzuki coupling at the thiophene ring), making this compound a viable intermediate for generating focused libraries [1]. The molecular weight of 330.33 and logP of approximately 2.24 [1] place it within favorable drug-like property space (Lipinski-compliant), providing headroom for further substitution without exceeding Rule of 5 thresholds. Procurement in multi-gram quantities for parallel synthesis is justified as a diversification starting point.

Computational Modeling and Docking Studies for Novel Target Prediction

With zero experimentally determined targets reported, this compound is an ideal candidate for inverse docking and proteome-wide in silico screening [1]. Its distinct physiochemical profile—tPSA of 59 Ų, 1 H-bond donor, 5 H-bond acceptors [2]—enables computational prediction of putative targets distinct from those engaged by phenyl- or chlorophenyl-terminated analogs. Such studies can guide subsequent in vitro profiling, reducing the cost of blind experimental screening.

Quote Request

Request a Quote for 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.